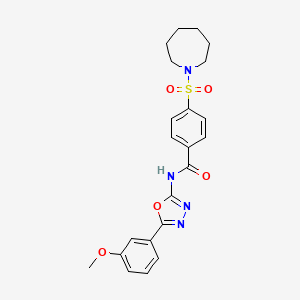![molecular formula C14H19N3O B2712699 N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)butyramide CAS No. 868978-15-8](/img/structure/B2712699.png)
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)butyramide is a compound that belongs to the class of imidazo[1,2-a]pyridinesThe imidazo[1,2-a]pyridine scaffold is recognized for its wide range of pharmacological properties, including antiviral, antibacterial, anticancer, and antifungal activities .
Méthodes De Préparation
The synthesis of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)butyramide typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under various conditions, including solvent-free and catalyst-free methods using microwave irradiation . The reaction is generally fast, clean, and high-yielding, making it an efficient method for producing imidazo[1,2-a]pyridines . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.
Analyse Des Réactions Chimiques
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)butyramide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents . For example, radical reactions can be used for the direct functionalization of the imidazo[1,2-a]pyridine scaffold, leading to the formation of various derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)butyramide has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an antituberculosis agent, showing significant activity against multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis . Additionally, imidazo[1,2-a]pyridines have been explored for their antiviral, antiulcer, antibacterial, anticancer, and antifungal properties . These compounds are also used as cyclin-dependent kinase inhibitors, calcium channel blockers, and GABA A receptor modulators .
Mécanisme D'action
The mechanism of action of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)butyramide involves its interaction with specific molecular targets and pathways. For example, as an antituberculosis agent, it may inhibit the growth of Mycobacterium tuberculosis by targeting essential enzymes or pathways involved in bacterial replication . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)butyramide can be compared with other imidazo[1,2-a]pyridine derivatives, such as Zolpidem, Alpidem, and Saridipem . These compounds share the imidazo[1,2-a]pyridine scaffold but differ in their specific substituents and pharmacological properties. For example, Zolpidem is a sedative, while Alpidem is an anxiolytic . The uniqueness of this compound lies in its specific structure and the resulting biological activities, such as its potential as an antituberculosis agent .
Propriétés
IUPAC Name |
N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-3-5-13(18)15-8-7-12-10-17-9-4-6-11(2)14(17)16-12/h4,6,9-10H,3,5,7-8H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWXPLKMRKGHKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCC1=CN2C=CC=C(C2=N1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2712616.png)




![N-[2-(Oxan-2-yl)ethyl]-2-(prop-2-ynylamino)acetamide](/img/structure/B2712622.png)


![N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2712626.png)


![2-[5-({1-[3-(4-Methoxyphenyl)propanoyl]piperidin-4-yl}methyl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B2712631.png)
![N-(2-methoxy-5-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2712632.png)
![N-[(2-methylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2712635.png)
